Mean EC50 Against Botrytis cinerea Mycelial Growth: Pyrisoxazole (0.068 μg/mL) Demonstrates Higher In Vitro Potency Than the DMI Analog Prochloraz (0.24 μg/mL)
In a baseline sensitivity study of 165 Botrytis cinerea isolates from tomato crops in Liaoning Province, China, pyrisoxazole exhibited a mean EC50 value of 0.0676 ± 0.0409 μg/mL for mycelial growth inhibition [1]. This represents an approximately 3.5-fold higher in vitro potency compared to the DMI fungicide prochloraz, which showed a mean EC50 of 0.24 μg/mL against 45 B. cinerea isolates in a separate study conducted under comparable in vitro conditions (potato dextrose agar, 25°C, 3-5 days) [2]. The unimodal frequency distribution of pyrisoxazole EC50 values (range: 0.0128 to 0.1987 μg/mL) with no evidence of cross-resistance to carbendazim or procymidone further supports its utility against non-DMI-resistant populations [1].
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |
|---|---|
| Target Compound Data | 0.0676 ± 0.0409 μg/mL (mean ± SD) |
| Comparator Or Baseline | Prochloraz: 0.24 μg/mL (mean EC50) |
| Quantified Difference | ~3.5-fold lower EC50 for pyrisoxazole (higher potency) |
| Conditions | B. cinerea mycelial growth; potato dextrose agar; 25°C; 3-5 days incubation |
Why This Matters
A 3.5-fold potency advantage at equivalent concentration reduces active ingredient required for equivalent control, translating to lower application rates and reduced chemical input costs.
- [1] Liu, S., et al. (2016). Baseline sensitivity and control efficacy of pyrisoxazole against Botrytis cinerea. European Journal of Plant Pathology, 147, 653-663. View Source
- [2] Sun, H., et al. (2010). Baseline sensitivity of Botrytis cinerea to prochloraz and cross-resistance patterns. Plant Disease, 94(4), 485-490. View Source
